Lanthanum(III) phosphate hydrate

Übersicht

Beschreibung

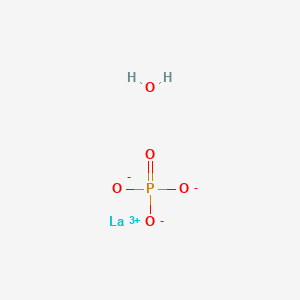

Lanthanum(III) phosphate hydrate is a useful research compound. Its molecular formula is H2LaO5P and its molecular weight is 251.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality Lanthanum(III) phosphate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum(III) phosphate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Phosphate Ion Sorption

Lanthanum(III) hydroxide, often combined with hydrated titania, is explored for its maximal sorption capacities towards phosphate ions in both acid and alkaline media. Infrared spectroscopy has been used to elucidate the mechanism of phosphate removal in such systems (Lesnichaya et al., 2009).

Hydration Studies

Molecular dynamics studies have focused on the hydration of lanthanum(III), revealing its importance in various fields such as MRI contrast agents, organic synthesis, catalysis, and nuclear waste management. These studies highlight the influence of hydration structure and dynamics on the properties of lanthanum(III) complexes (Clavaguéra et al., 2005).

Sintering Processes

Lanthanum phosphate has been studied for its thermal and mechanical properties, especially in refractory applications. Research includes investigating low-temperature Spark Plasma Sintering (LowT-SPS) processes using hydrated precursors to achieve dense and nano-scaled microstructures (Rousselle et al., 2021).

Phosphate Adsorption in Water Treatment

Lanthanum(III)-based materials, often combined with other elements like iron, have shown high phosphate adsorption capacities. These materials are considered for phosphate removal from water, contributing to environmental protection and wastewater treatment (Liu et al., 2013).

DNA Interactions

Lanthanide ions, including lanthanum(III), have been recognized for their capacity to catalyze the hydrolytic cleavage of phosphate ester bonds in DNA. This property positions them as potential candidates for developing artificial nucleases with biochemical and clinical applications (Franklin, 2001).

Environmental Impact Assessment

Recent studies have reviewed the development of lanthanum(III)-containing materials for controlling phosphate in aquatic environments. These reviews consider potential ecological impacts and suggest further research into understanding La release under diverse environmental conditions (Zhi et al., 2020).

Phosphate Removal Efficiency

Research into novel lanthanum-based magnetic adsorbents has demonstrated high phosphate adsorption capacities and efficient removal from water, highlighting their potential in real-world wastewater treatment applications (Fu et al., 2018).

Eigenschaften

IUPAC Name |

lanthanum(3+);phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLPYXTVXABWIU-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LaO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum(III) phosphate hydrate | |

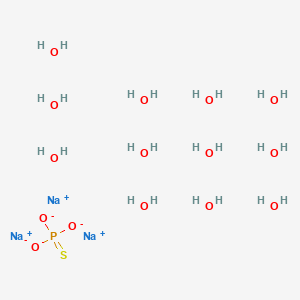

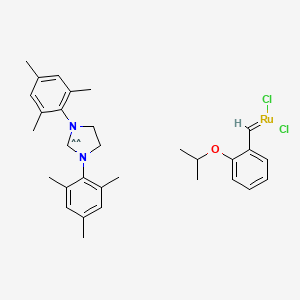

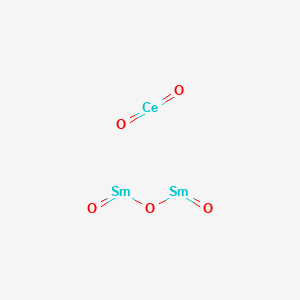

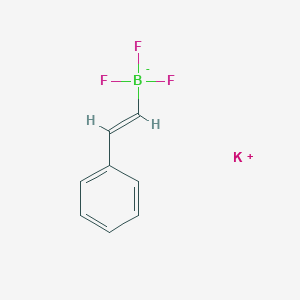

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

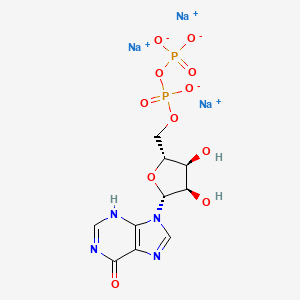

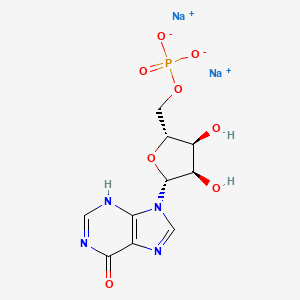

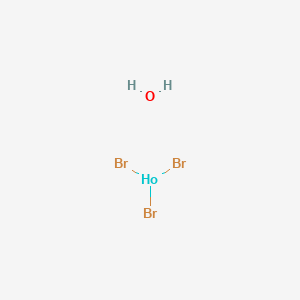

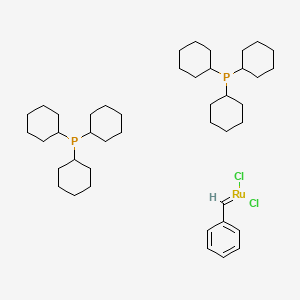

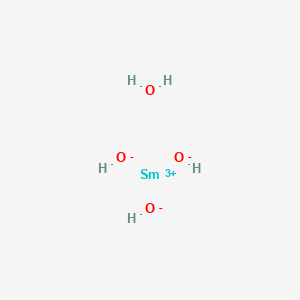

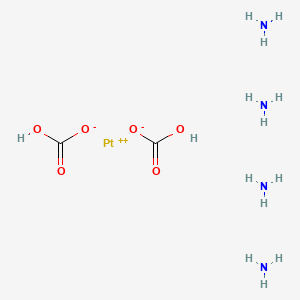

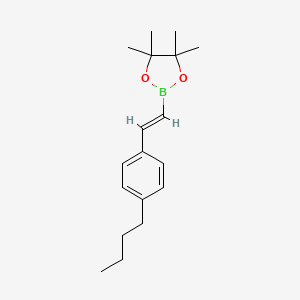

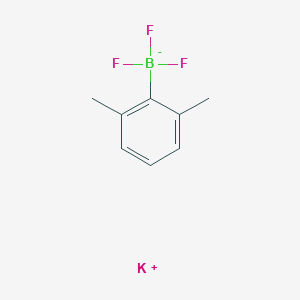

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B7802416.png)